An In-depth Technical Guide to 4-Aminoimidazole: Core Basic Properties and Structure
An In-depth Technical Guide to 4-Aminoimidazole: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoimidazole is a pivotal heterocyclic amine that serves as a fundamental building block in the biosynthesis of purines and has garnered significant attention in medicinal chemistry and drug development. Its unique structural features and chemical properties make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties and structure of 4-aminoimidazole, including its physicochemical characteristics, detailed structural information, and relevant experimental protocols. Furthermore, this guide explores the tautomeric nature of 4-aminoimidazole and its involvement in significant biological signaling pathways, offering a valuable resource for professionals engaged in pharmaceutical research and development.
Physicochemical Properties
4-Aminoimidazole is an off-white to pale grey solid with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, stability, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Melting Point | >185 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 415.5 ± 18.0 °C | [1] |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 16.92 ± 0.10 | [1] |
| LogP | -1.62 | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Appearance | Off-White to Pale Grey Solid | [1] |
| CAS Number | 4919-03-3 | [1] |
Molecular Structure and Tautomerism
The structure of 4-aminoimidazole is characterized by a five-membered imidazole ring substituted with an amino group at the C4 position. The imidazole ring is aromatic, containing a sextet of π-electrons.
Tautomeric Forms
A key feature of the imidazole ring system is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms. For 4-aminoimidazole, this results in two primary tautomeric forms: 4-amino-1H-imidazole and 5-amino-1H-imidazole. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature.[2] Computational studies on related substituted imidazoles have shown that the energy difference between tautomers can be small, suggesting that both forms can coexist in solution.[3]
Caption: Prototropic tautomerism of 4-aminoimidazole.
Structural Data
Experimental Protocols
Synthesis of 4-Aminoimidazole
A common laboratory-scale synthesis of 4-aminoimidazole involves the reduction of a 4-nitroimidazole precursor.
Objective: To synthesize 4-aminoimidazole via the reduction of 4-nitroimidazole.
Materials:
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4-Nitroimidazole
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
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Concentrated Hydrochloric Acid (HCl)
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
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Ethanol or Methanol
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Ethyl acetate
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Deionized water
Protocol (Conceptual workflow based on related syntheses):
Caption: General workflow for the synthesis of 4-aminoimidazole.
Detailed Steps:
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Dissolution: Dissolve 4-nitroimidazole in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
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Reduction: Add the reducing agent. If using tin(II) chloride, it is typically added portion-wise. If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like 10% Pd/C.
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Reaction: The reaction mixture is typically heated to reflux and stirred for several hours.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling, the reaction mixture is neutralized with a base such as sodium hydroxide or sodium bicarbonate solution.
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Extraction: The product is extracted into an organic solvent like ethyl acetate.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-aminoimidazole.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring and the protons of the amino group. The chemical shifts will be dependent on the solvent and the tautomeric form present. In DMSO-d₆, one might expect signals around 6.5-7.5 ppm for the ring protons and a broader signal for the NH₂ protons.
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¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of the ring carbons are sensitive to the position of the amino group and the tautomeric equilibrium.[6][7]
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by determining the exact mass of the molecular ion ([M+H]⁺).
Biological Significance and Signaling Pathways
4-Aminoimidazole and its derivatives are of significant interest in drug development due to their diverse biological activities, including roles as antibacterial, anticancer, and antidiabetic agents.[8]
Precursor in Purine Biosynthesis
The most fundamental biological role of the 4-aminoimidazole core is as a precursor in the de novo biosynthesis of purines. A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
AICAR and the AMPK Signaling Pathway
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an analog of adenosine that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK).[9][10] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by AICAR has numerous downstream effects, including the stimulation of glucose uptake and the inhibition of anabolic pathways, making it a key target in the study of metabolic diseases and cancer.[11][12]
Caption: Simplified AICAR-mediated AMPK signaling pathway.
Conclusion
4-Aminoimidazole is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its basic properties and structural characteristics, particularly its tautomeric nature, are critical to its reactivity and biological function. A thorough understanding of its synthesis, characterization, and role in signaling pathways, such as the AICAR-mediated activation of AMPK, is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the exploration and utilization of this versatile heterocyclic compound.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMPK agonist 5‐aminoimidazole‐4‐carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation‐associated cachectic muscle wasting | EMBO Molecular Medicine [link.springer.com]
